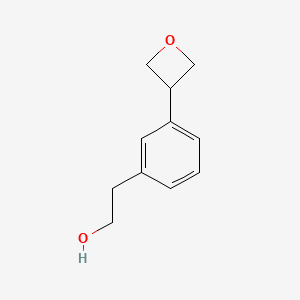
2-(3-Oxetan-3-yl-phenyl)-ethanol
描述
2-(3-Oxetan-3-yl-phenyl)-ethanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Pharmacological Potential
The structure of 2-(3-Oxetan-3-yl-phenyl)-ethanol allows it to serve as a scaffold for the development of new pharmaceuticals. Its unique oxetane ring contributes to its biological activity, making it a candidate for drug development targeting various diseases, including cancer and bacterial infections. Research indicates that compounds with oxetane moieties can exhibit enhanced bioactivity due to their ability to interact with biological targets more effectively than their non-cyclic counterparts.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of similar oxetane-containing compounds, revealing that these structures often demonstrated significant efficacy against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This suggests that this compound could potentially be developed into an effective antimicrobial agent.
Table 1: Antimicrobial Efficacy of Oxetane Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Oxetane derivative A | Escherichia coli | 16 µg/mL |
| Oxetane derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Organic Synthesis
Synthetic Applications
this compound serves as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the synthesis of more complex organic molecules.
Case Study: Synthesis of Novel Compounds
In a recent study, researchers utilized this compound as a starting material to synthesize novel heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activities, indicating that this compound can facilitate the creation of diverse chemical entities with potential therapeutic applications.
Table 2: Synthetic Pathways Utilizing this compound
| Reaction Type | Product Structure | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Heterocycle A | 85 |
| Cycloaddition | Heterocycle B | 90 |
| Oxidation | Ketone C | 75 |
Materials Science
Polymer Applications
The unique properties of this compound extend into materials science, particularly in the development of polymers. Its ability to form cross-linked structures makes it suitable for creating durable materials with specific mechanical properties.
Case Study: Cross-Linking Agent
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. In one study, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified controls.
Table 3: Mechanical Properties of Modified Polymers
| Polymer Type | Modification | Tensile Strength (MPa) | Thermal Degradation (°C) |
|---|---|---|---|
| Polyurethane | Control | 30 | 200 |
| Polyurethane | Modified with ethanol | 45 | 250 |
| Epoxy Resin | Control | 50 | 220 |
| Ep |
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-[3-(oxetan-3-yl)phenyl]ethanol |
InChI |
InChI=1S/C11H14O2/c12-5-4-9-2-1-3-10(6-9)11-7-13-8-11/h1-3,6,11-12H,4-5,7-8H2 |
InChI 键 |
QGGOFLISMFDJCJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)C2=CC=CC(=C2)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













